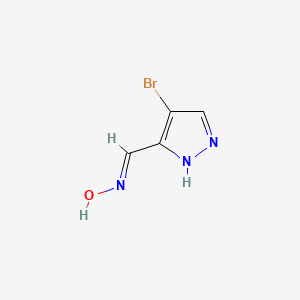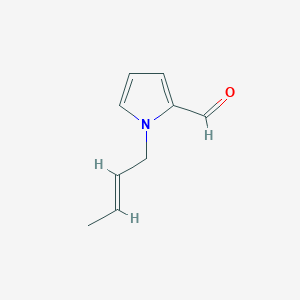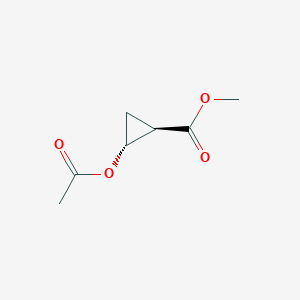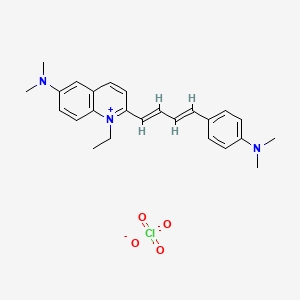
4-Bromo-3-(nitrosomethylidene)-2,3-dihydro-1H-pyrazole
Descripción general
Descripción
4-Bromo-3-(nitrosomethylidene)-2,3-dihydro-1H-pyrazole, also known as MNNG, is a potent mutagenic and carcinogenic compound that has been widely used in scientific research. This compound is a member of the nitrosamines family, which are known to be highly reactive compounds that can cause DNA damage and mutations.
Mecanismo De Acción
The mechanism of action of 4-Bromo-3-(nitrosomethylidene)-2,3-dihydro-1H-pyrazole involves the formation of DNA adducts, which are covalent bonds between the compound and the DNA molecule. These adducts can cause DNA damage and mutations, which can lead to cancer. 4-Bromo-3-(nitrosomethylidene)-2,3-dihydro-1H-pyrazole is particularly effective at inducing mutations in the G:C base pair, which can result in the formation of G to A transitions.
Efectos Bioquímicos Y Fisiológicos
4-Bromo-3-(nitrosomethylidene)-2,3-dihydro-1H-pyrazole has been shown to have a wide range of biochemical and physiological effects. This compound can induce apoptosis, cell cycle arrest, and DNA damage response in various cell types. 4-Bromo-3-(nitrosomethylidene)-2,3-dihydro-1H-pyrazole has also been shown to cause oxidative stress and inflammation, which can contribute to the development of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-Bromo-3-(nitrosomethylidene)-2,3-dihydro-1H-pyrazole is a highly potent mutagenic and carcinogenic compound that can induce DNA damage and mutations at very low concentrations. This makes it a useful tool for studying the mechanisms of chemical carcinogenesis and DNA repair. However, 4-Bromo-3-(nitrosomethylidene)-2,3-dihydro-1H-pyrazole is also highly toxic and can pose a risk to researchers who work with it. Therefore, appropriate safety measures must be taken when using this compound in lab experiments.
Direcciones Futuras
There are several future directions for research on 4-Bromo-3-(nitrosomethylidene)-2,3-dihydro-1H-pyrazole. One area of research is the development of new drugs that can prevent or treat cancer by targeting the DNA damage response pathway. Another area of research is the development of new methods for detecting and quantifying DNA adducts, which can be used to assess the mutagenic potential of various compounds. Finally, there is a need for more research on the safety and toxicity of 4-Bromo-3-(nitrosomethylidene)-2,3-dihydro-1H-pyrazole, particularly in relation to occupational exposure.
Métodos De Síntesis
4-Bromo-3-(nitrosomethylidene)-2,3-dihydro-1H-pyrazole can be synthesized by the reaction of nitrite with secondary amines in the presence of an acid catalyst. The reaction proceeds through the formation of a nitrosamine intermediate, which then undergoes tautomerization to form the final product. The yield of 4-Bromo-3-(nitrosomethylidene)-2,3-dihydro-1H-pyrazole can be improved by using a high concentration of nitrite and a low pH.
Aplicaciones Científicas De Investigación
4-Bromo-3-(nitrosomethylidene)-2,3-dihydro-1H-pyrazole has been widely used in scientific research as a tool to induce DNA damage and mutations. This compound is particularly useful for studying the mechanisms of chemical carcinogenesis and the role of DNA repair in preventing cancer. 4-Bromo-3-(nitrosomethylidene)-2,3-dihydro-1H-pyrazole has also been used to investigate the mutagenic effects of various compounds and to develop new drugs that can prevent or treat cancer.
Propiedades
IUPAC Name |
(NE)-N-[(4-bromo-1H-pyrazol-5-yl)methylidene]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrN3O/c5-3-1-6-8-4(3)2-7-9/h1-2,9H,(H,6,8)/b7-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDKIWUINGPQCHL-FARCUNLSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1Br)C=NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NNC(=C1Br)/C=N/O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40425455 | |
| Record name | 4-Bromo-3-(nitrosomethylidene)-2,3-dihydro-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40425455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-(nitrosomethylidene)-2,3-dihydro-1H-pyrazole | |
CAS RN |
175276-45-6 | |
| Record name | 4-Bromo-3-(nitrosomethylidene)-2,3-dihydro-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40425455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(6aR,8R)-8-(9H-fluoren-9-ylmethoxycarbonylamino)-6,11-dioxo-6a,7,8,9-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-5-yl]acetic acid](/img/structure/B1143143.png)

![L-Phenylalanine, N-[N-[1-[[4-(1,1-dimethylethoxy)phenyl]methyl]-2-methoxy-2-oxoethyl]-D-alanyl]-, ph](/img/no-structure.png)

![(2Z)-2-[(2E)-2-[2-Chloro-3-[(E)-2-[3-(3-isothiocyanatopropyl)-1,1-dimethylbenzo[e]indol-3-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3-(3-isothiocyanatopropyl)-1,1-dimethylbenzo[e]indole;bromide](/img/structure/B1143151.png)


![N-spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-2-ylidenehydroxylamine](/img/structure/B1143155.png)
![1,2-Benzenediol, 3-[(phenylimino)methyl]-](/img/structure/B1143157.png)
![4-[(2Z)-2-Buten-1-ylamino]-2-hydroxybenzoic acid](/img/structure/B1143160.png)